molecular formula C15H15NO5S B492004 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 327092-93-3

2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B492004
CAS No.: 327092-93-3
M. Wt: 321.3g/mol
InChI Key: LPQVGEDRXILEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C15H15NO5S It is characterized by the presence of a benzoic acid moiety substituted with an ethoxyphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid typically involves the sulfonylation of 4-ethoxyaniline followed by coupling with benzoic acid derivatives. One common method includes:

    Sulfonylation: Reacting 4-ethoxyaniline with sulfonyl chloride in the presence of a base such as pyridine to form 4-ethoxyphenylsulfonamide.

    Coupling Reaction: The resulting sulfonamide is then coupled with a benzoic acid derivative under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include sulfinyl and sulfhydryl derivatives.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    4-Ethoxybenzenesulfonamide: Shares the sulfonamide group but lacks the benzoic acid moiety.

    Benzoic Acid Derivatives: Compounds like 2-aminobenzoic acid have similar structures but different functional groups.

Uniqueness: 2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the combination of the sulfonamide and benzoic acid functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-2-21-11-7-9-12(10-8-11)22(19,20)16-14-6-4-3-5-13(14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQVGEDRXILEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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